molecular formula C6H7Cl2N3 B174002 4,6-dichloro-N-ethylpyrimidin-2-amine CAS No. 10371-48-9

4,6-dichloro-N-ethylpyrimidin-2-amine

Cat. No. B174002
CAS RN: 10371-48-9
M. Wt: 192.04 g/mol
InChI Key: JDWUPHRMFWCUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloro-N-ethylpyrimidin-2-amine is a chemical compound with the molecular formula C6H7Cl2N3. It has a molecular weight of 192.05 . It’s used in research and is not intended for human or veterinary use.


Molecular Structure Analysis

The InChI code for 4,6-dichloro-N-ethylpyrimidin-2-amine is 1S/C6H7Cl2N3/c1-2-9-6-10-4(7)3-5(8)11-6/h3H,2H2,1H3,(H,9,10,11) .

Scientific Research Applications

Synthesis Methodologies

  • Solvent-Free Synthesis : A study by Khan et al. (2015) demonstrated the synthesis of 2-aminopyrimidine derivatives, including 4,6-dichloro-N-ethylpyrimidin-2-amine, using a solvent-free method with triethylamine, proving efficient and high-yielding compared to traditional methods (Khan et al., 2015).

  • Solid-Phase Synthesis : Wéber et al. (2006) described an efficient approach for the solid-phase synthesis of derivatives of 4,6-dichloropyrimidines, highlighting a versatile method for producing various aminopyrimidines (Wéber et al., 2006).

  • Synthesis in Anticancer Drug Development : Guo Lei-ming (2012) researched the synthesis process of 4,6-dichloro-2-methylpyrimidine, a key intermediate in the production of the anticancer drug dasatinib (Guo Lei-ming, 2012).

Biological and Pharmaceutical Applications

  • Anti-HIV-1 Evaluation : Loksha et al. (2016) synthesized novel MC-1220 analogs using 4,6-dichloro-N-methylpyrimidin-2-amine derivatives, evaluating their activity against HIV-1, with one compound showing comparable activity to MC-1220 (Loksha et al., 2016).

  • Synthesis of Thiazolo[4,5‐d]pyrimidine Derivatives : Bakavoli et al. (2006) described the synthesis of thiazolo[4,5-d]pyrimidine derivatives from 5-bromo-2,4-dichloro-6-methylpyrimidine, a related compound, showcasing its application in creating biologically active molecules (Bakavoli et al., 2006).

  • Antihypertensive Activity : Bennett et al. (1981) prepared a series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, including 4,6-dichloro-N-ethylpyrimidin-2-amine, and evaluated their antihypertensive activity, finding significant blood pressure lowering effects (Bennett et al., 1981).

Miscellaneous Applications

  • DFT and Molecular Docking Studies : Aayisha et al. (2019) conducted DFT, molecular docking, and experimental analyses on a related compound, revealing insights into its potential as an antihypertensive agent and understanding its electronic properties (Aayisha et al., 2019).

  • Synthesis of Pyrimidinylpyrrolidines : Elboray et al. (2011) reported on the atom-economic synthesis of functionalized pyrimidinylpyrrolidines using 4,6-dimethyl-2-formylpyrimidine, demonstrating the versatility of pyrimidine derivatives in creating complex molecular structures (Elboray et al., 2011).

Safety and Hazards

For safety information and hazards, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

4,6-dichloro-N-ethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2N3/c1-2-9-6-10-4(7)3-5(8)11-6/h3H,2H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWUPHRMFWCUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424629
Record name (4,6-Dichloro-pyrimidin-2-yl)-ethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dichloro-N-ethylpyrimidin-2-amine

CAS RN

10371-48-9
Record name 4,6-Dichloro-N-ethyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10371-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4,6-Dichloro-pyrimidin-2-yl)-ethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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